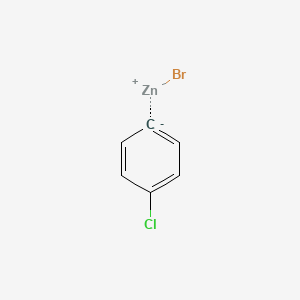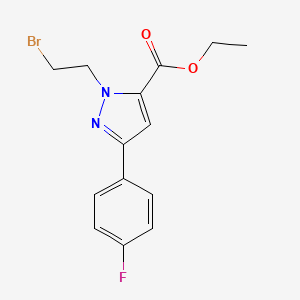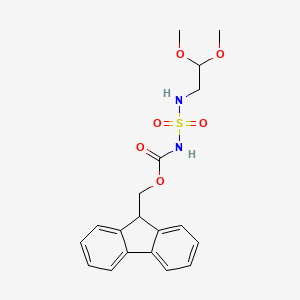
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Nitration: The starting material, 4,6-dichloroquinazoline, undergoes nitration to introduce a nitro group at the 7-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Bromination: The amino group is converted to a bromo group through a bromination reaction using bromine or a brominating agent.
Chloromethylation: Finally, the chloromethyl group is introduced at the 2-position using formaldehyde and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives with altered functional groups.
Coupling Products: Biaryl or other coupled products with extended conjugation.
Applications De Recherche Scientifique
7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors and anticancer drugs.
Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on cell signaling pathways and enzyme inhibition.
Chemical Biology: It is employed as a probe to study protein-ligand interactions and to identify potential drug targets.
Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways. Additionally, the compound’s halogen atoms may enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline
- 7-Bromo-4,6-dichloro-2-methylquinazoline
- 7-Bromo-4,6-dichloro-2,3-dihydrobenzothiophene
Comparison:
- 7-Bromo-4,6-dichloro-2-(trifluoromethyl)quinazoline: This compound has a trifluoromethyl group instead of a chloromethyl group, which may alter its electronic properties and reactivity.
- 7-Bromo-4,6-dichloro-2-methylquinazoline: The presence of a methyl group instead of a chloromethyl group can affect the compound’s steric and electronic characteristics.
- 7-Bromo-4,6-dichloro-2,3-dihydrobenzothiophene: This compound has a different core structure (benzothiophene) but shares similar halogen substitutions, which may influence its chemical behavior and applications.
Propriétés
IUPAC Name |
7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3FN2/c10-6-4(12)1-3-8(7(6)14)15-5(2-11)16-9(3)13/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVNHUMPLWRKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)
![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![Ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315480.png)

![[1,1'-Biphenyl]-2-yl(methyl)sulfane](/img/structure/B6315488.png)




![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6315514.png)


![1,1,2,2-Tetrafluoro-1,2-bis[4-(trifluoromethyl)phenyl]-ethane](/img/structure/B6315540.png)
